molecular formula C19H13ClF2N4OS B2992049 N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-difluorobenzamide CAS No. 894046-97-0

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-difluorobenzamide

Cat. No.: B2992049
CAS No.: 894046-97-0
M. Wt: 418.85
InChI Key: OGINMUQYRYEKKZ-UHFFFAOYSA-N
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Description

The compound N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-difluorobenzamide is a thiazolo-triazole derivative characterized by a thiazolo[3,2-b][1,2,4]triazole core substituted with a 4-chlorophenyl group at position 2 and an ethyl-linked 3,4-difluorobenzamide moiety at position 4. Its synthesis likely involves S-alkylation of 1,2,4-triazole precursors with α-halogenated ketones, as described in analogous pathways for structurally related compounds . Key spectral features include:

  • IR: Absence of C=O stretching (~1660–1682 cm⁻¹) in the triazole core, confirming cyclization, and presence of νC=S (~1247–1255 cm⁻¹) .
  • NMR: Distinct signals for the ethyl linker (δ ~2.8–3.5 ppm for CH₂ groups) and aromatic protons from the 3,4-difluorobenzamide and 4-chlorophenyl substituents .

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF2N4OS/c20-13-4-1-11(2-5-13)17-24-19-26(25-17)14(10-28-19)7-8-23-18(27)12-3-6-15(21)16(22)9-12/h1-6,9-10H,7-8H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGINMUQYRYEKKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC(=C(C=C4)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-difluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its pharmacological properties, focusing on its anti-inflammatory, antifungal, and anticancer potentials.

Chemical Structure and Properties

  • Molecular Formula : C21H19ClN4O2S
  • Molecular Weight : 426.92 g/mol
  • CAS Number : 894026-76-7

The compound features a thiazolo[3,2-b][1,2,4]triazole moiety linked to an ethyl group and a difluorobenzamide functional group. The presence of the 4-chlorophenyl group is significant for enhancing its biological activity.

1. Anti-inflammatory Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit notable anti-inflammatory properties. In vitro studies have shown that derivatives of this class can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS). For instance, one study reported that related compounds demonstrated significant inhibition of nitric oxide (NO) production and reduced oxidative stress markers in activated macrophages .

CompoundIC50 (µM)Target
This compoundTBDPro-inflammatory markers
Indomethacin100Pro-inflammatory markers

2. Antifungal Activity

The thiazolo[3,2-b][1,2,4]triazole derivatives have been explored for their antifungal properties. A review highlighted their effectiveness against various fungal strains due to their ability to disrupt fungal cell wall synthesis and inhibit key enzymes involved in fungal metabolism . The structure-activity relationship (SAR) studies indicate that modifications in the side chains can significantly enhance antifungal potency.

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans0.5 - 8 µg/mL
Aspergillus niger1 - 16 µg/mL

3. Anticancer Potential

Emerging studies suggest that this compound may exhibit anticancer activity through various mechanisms. The compound has been evaluated for its ability to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo. The presence of the triazole ring is believed to play a crucial role in interacting with cancer-related molecular targets .

Case Studies

Several case studies have documented the efficacy of similar compounds derived from the thiazolo[3,2-b][1,2,4]triazole scaffold:

  • Study on Anti-inflammatory Effects : A recent study demonstrated that a derivative with a similar structure significantly reduced inflammation in murine models by downregulating COX-2 expression and associated inflammatory mediators.
  • Antifungal Efficacy : Another research project focused on the synthesis of novel triazole derivatives which showed potent antifungal activity against drug-resistant strains of Candida species.

Comparison with Similar Compounds

Structural Analogues from Thiazolo-Triazole Family

Several thiazolo[3,2-b][1,2,4]triazole derivatives (Table 1) share structural motifs but differ in substituents and functional groups:

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Thiazolo-Triazole Core) Melting Point (°C) Key Spectral Features Source
N-(2-(2-(4-Chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-difluorobenzamide 2-(4-ClPh), 6-(ethyl-3,4-F₂Bzamide) Not reported νC=S: ~1250 cm⁻¹; ethyl CH₂ NMR: δ ~3.0 Inferred
2-(4-Chlorophenyl)-6-phenylthiazolo[3,2-b][1,2,4]triazole (5b) 2-(4-ClPh), 6-Ph 143–145 νC=S: 1255 cm⁻¹; aromatic H: δ 7.2–8.1
2-(4-Chlorophenyl)-6-(4-trifluoromethylphenyl)thiazolo[3,2-b][1,2,4]triazole (7b) 2-(4-ClPh), 6-(4-CF₃Ph) 160–162 CF₃ group: δ ~125.5 (13C NMR)
2-(4-Chlorophenyl)-6-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (8b) 2-(4-ClPh), 6-(4-MeOPh) 130–132 OCH₃: δ ~3.8 (1H NMR)

Key Observations :

  • Substituent Effects: The ethyl-linked 3,4-difluorobenzamide group in the target compound introduces steric bulk and electronic effects distinct from phenyl (5b), trifluoromethylphenyl (7b), or methoxyphenyl (8b) groups.
  • Melting Points : While the target compound's melting point is unreported, derivatives with electron-withdrawing groups (e.g., CF₃ in 7b) exhibit higher melting points (160–162°C), likely due to increased crystallinity .

Benzamide-Containing Analogues

Benzamide derivatives with pesticidal or pharmacological activity () share partial structural overlap but differ in core scaffolds:

  • Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide): A urea-based insecticide with 2,6-difluorobenzamide. Unlike the target compound, it lacks the thiazolo-triazole core, resulting in distinct modes of action (chitin synthesis inhibition vs.
  • Fluazuron (N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide): Features a pyridinyloxy group and urea linker, highlighting the role of heterocyclic appendages in bioactivity divergence .

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